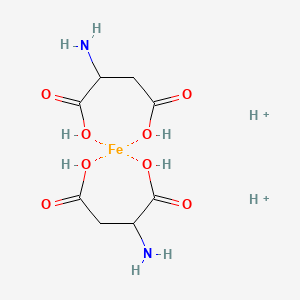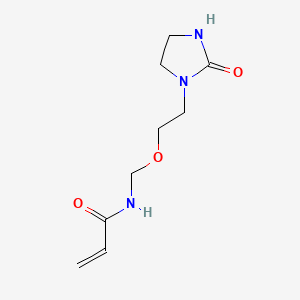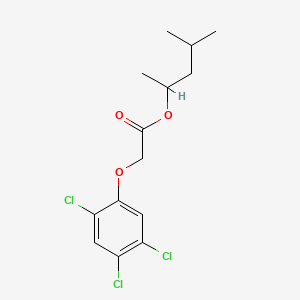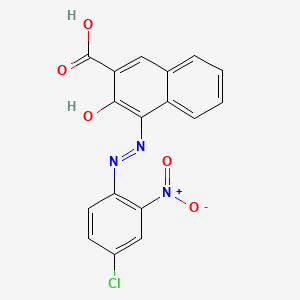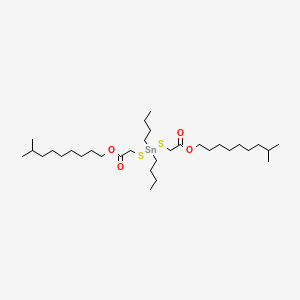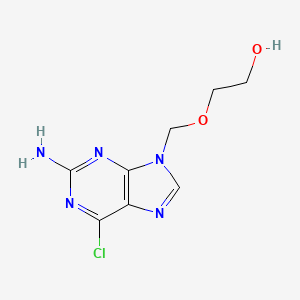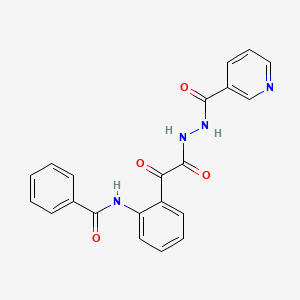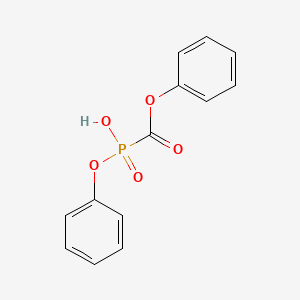
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P and a molecular weight of 278.2 g/mol . This compound is known for its unique structure, which includes a phosphinecarboxylic acid moiety and a hydroxyphenoxy group esterified with phenyl ester, further oxidized to form an oxide. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide involves several steps. One common method includes the esterification of hydroxyphenoxyphosphinecarboxylic acid with phenol in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the oxide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its non-oxidized form using reducing agents like sodium borohydride.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide involves its ability to interact with various molecular targets. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells and tissues. The compound’s phosphine group can also interact with metal ions and other reactive species, modulating their activity and stability .
Comparison with Similar Compounds
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, hydroxyphenoxy-, methyl ester, oxide: This compound has a similar structure but with a methyl ester group instead of a phenyl ester group. It exhibits different reactivity and applications due to the smaller size and different electronic properties of the methyl group.
Phosphinecarboxylic acid, hydroxyphenoxy-, ethyl ester, oxide:
The uniqueness of this compound lies in its specific ester group and oxidation state, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
74270-41-0 |
|---|---|
Molecular Formula |
C13H11O5P |
Molecular Weight |
278.20 g/mol |
IUPAC Name |
phenoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C13H11O5P/c14-13(17-11-7-3-1-4-8-11)19(15,16)18-12-9-5-2-6-10-12/h1-10H,(H,15,16) |
InChI Key |
MPPKAYMWUXSXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)P(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
